Superior In Vivo Tumor Growth Inhibition Versus Enzalutamide in CRPC Xenografts
In a 22RV1 subcutaneous xenograft model of castration-resistant prostate cancer, daily administration of HG122 at 10 mg/kg reduced tumor volume by 82%, whereas the same dose of enzalutamide reduced tumor volume by only 60% [1]. This 22-percentage-point difference in tumor volume reduction demonstrates a quantifiable in vivo efficacy advantage for HG122 over a clinically relevant comparator in a model directly relevant to CRPC research [1].
| Evidence Dimension | In Vivo Tumor Growth Inhibition (Tumor Volume Reduction) |
|---|---|
| Target Compound Data | 82% reduction |
| Comparator Or Baseline | Enzalutamide: 60% reduction |
| Quantified Difference | 22 percentage points |
| Conditions | 22RV1 subcutaneous xenograft model; BALB/c-nude mice; 10 mg/kg/day oral administration |
Why This Matters
This direct in vivo comparison provides procurement justification for selecting HG122 over enzalutamide in CRPC studies requiring maximal tumor suppression.
- [1] Cong X, He Y, Wu H, Wang D, Liu Y, Shao T, Liu M, Yi Z, Zheng J, Peng S, Ding T. Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122. Frontiers in Oncology. 2021 Jun 3;11:650919. View Source
